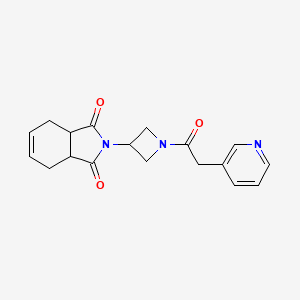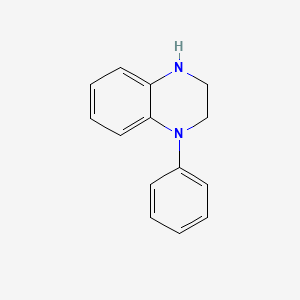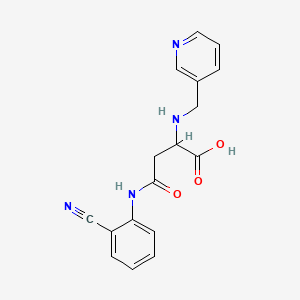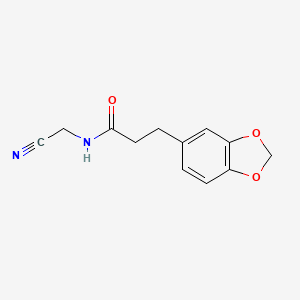
2-(1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a double bond . It also has an azetidine ring, which is a four-membered ring with one nitrogen . Additionally, it has a tetrahydroisoindole dione group, which is a bicyclic structure with two carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a pyridine ring could make it somewhat basic , and the presence of multiple rings could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
- The synthesis of angular and linear isoindole diones through reactions involving secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides has been explored. Such methodologies could be relevant for synthesizing complex isoindole derivatives, highlighting the versatility of pyridine and isoindole scaffolds in heterocyclic chemistry (Vasilin et al., 2015).
- Research on the synthesis of 2H-isoindole-4,7-diones from α-amino acids and carbonyl compounds through the generation of azomethine ylides offers insights into the construction of isoindole frameworks, which could be applicable to the synthesis of the compound (Schubert-Zsilavecz et al., 1991).
Applications in Material Science and Sensing
- Pyrimidine-phthalimide derivatives have been synthesized and characterized for their photophysical properties and potential pH-sensing applications. This research demonstrates the functional versatility of pyrimidine and isoindole derivatives in developing materials with specific optical properties (Yan et al., 2017).
Pharmacological Applications
- The biotransformation of β-secretase inhibitors, including structural modifications and ring contractions of pyrimidine rings in aminoisoindoles, has been studied. This highlights the potential of isoindole derivatives in drug development, particularly in the context of neurodegenerative diseases (Lindgren et al., 2013).
Antimicrobial and Antitubercular Studies
- The synthesis and antimicrobial screening of novel azaimidoxy compounds, including isoindole-1,3-(2H)-dione derivatives, have been investigated for their potential as chemotherapeutic agents. Such studies indicate the bioactive potential of isoindole derivatives in medical applications (Jain et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(8-12-4-3-7-19-9-12)20-10-13(11-20)21-17(23)14-5-1-2-6-15(14)18(21)24/h1-4,7,9,13-15H,5-6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTJLLBSDBMZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2926072.png)

![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)


![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)

![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)



![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)
